Dihydrolevobunolol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

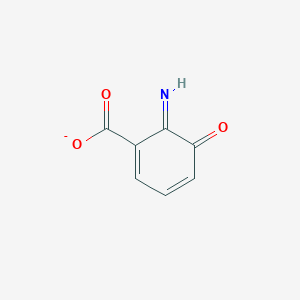

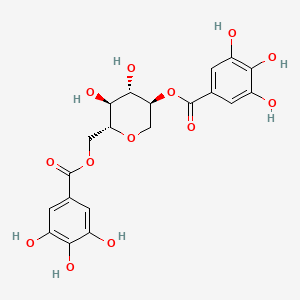

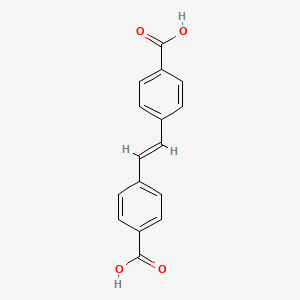

Dihydrolevobunolol is a propanolamine. It derives from a levobunolol.

Applications De Recherche Scientifique

Ocular β-adrenoceptor Antagonist Activity

Dihydrolevobunolol (DHLB) has been identified as a potent ocular β-adrenoceptor antagonist. Research shows that when applied topically in low concentrations (0.001% and 0.01%), DHLB effectively blocks isoproterenol-induced ocular hypotension in normotensive rabbits. This indicates a β-blocking potency comparable to timolol, suggesting its significant contribution to the clinical efficacy of levobunolol, from which DHLB is metabolized (Woodward et al., 1987).

High-Performance Liquid Chromatography (HPLC) in Quantification

HPLC methods have been developed for quantifying the concentrations of levobunolol and DHLB in aqueous humor and blood post-ophthalmic doses. These procedures, involving plasma protein precipitation and reduction of levobunolol to DHLB, are crucial for pharmacokinetic and metabolism studies (Tang-Liu et al., 1986).

Corneal Epithelium Metabolism

Studies have explored which corneal epithelial layers are rate-limiting in the corneal penetration and metabolism of levobunolol to DHLB in pigmented rabbits. Findings suggest that the outermost two to three layers of the corneal epithelium are crucial for levobunolol penetration, while metabolic barriers reside in deeper regions (Ashton et al., 1991).

Ocular Disposition after Topical Administration

Research on albino rabbits revealed that after topical administration, levobunolol is rapidly absorbed, with a significant portion being bioavailable to intraocular tissues as DHLB. This study indicates the rapid transformation of levobunolol to DHLB in the eye, which may contribute to the pharmacodynamic effects observed (Tang-Liu et al., 1987).

Square-Wave Adsorptive Cathodic Stripping Voltammetry (SW-AdCSV)

SW-AdCSV has been utilized for trace quantitation of levobunolol HCl and its metabolite DHLB in human serum, showcasing its potential in the precise monitoring of these compounds in biological fluids (Ghoneim et al., 2014).

Non-Cytochrome P450 Pathways in Metabolism

A study on the in vitro ocular and liver metabolism of levobunolol, including the formation of DHLB, showed non-cytochrome P450 pathways involved in levobunolol metabolism. This research highlights the complexity and variance in ocular metabolism across species (Argikar et al., 2016).

Propriétés

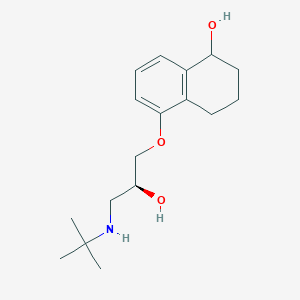

Formule moléculaire |

C17H27NO3 |

|---|---|

Poids moléculaire |

293.4 g/mol |

Nom IUPAC |

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C17H27NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,15,18-20H,4,7-8,10-11H2,1-3H3/t12-,15?/m0/s1 |

Clé InChI |

LGXDICLRWHYEIS-SFVWDYPZSA-N |

SMILES isomérique |

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2O)O |

SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2O)O |

SMILES canonique |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2O)O |

Synonymes |

dihydrobunolol dihydrolevobunolol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1230851.png)

![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)

![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)

![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)

![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)